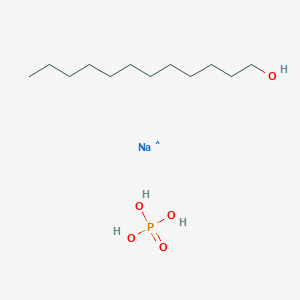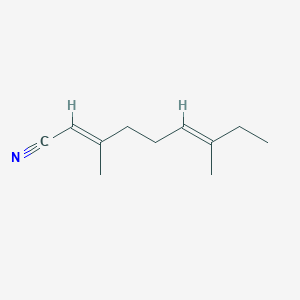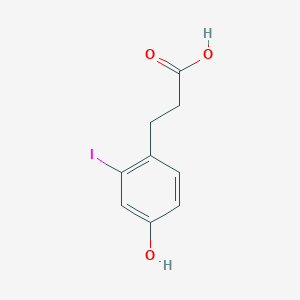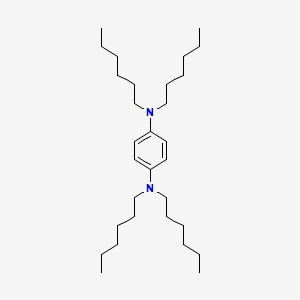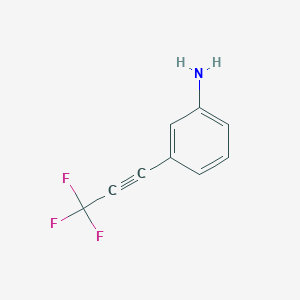
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine is an organometallic compound that has garnered significant interest within the realm of supramolecular chemistry. This compound is known for its strong metal-ligand coordination properties, making it a valuable component in the construction of metal-organic frameworks (MOFs). These frameworks have a wide array of applications, including gas storage, catalysis, and drug delivery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zn(II) meso-Tetra(4-carboxyphenyl) Porphine typically involves the reaction of pyrrole with 4-carboxybenzaldehyde in the presence of a zinc salt. One common method involves heating a mixture of pyrrole and 4-carboxybenzaldehyde in propionic acid under reflux conditions for about 30 minutes. The reaction mixture is then cooled, and the resulting solid is filtered and washed with potassium hydroxide and hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: Reduction reactions can lead to the formation of reduced zinc species.
Substitution: Ligand substitution reactions are common, where the carboxyphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc oxide, while substitution reactions can yield a variety of functionalized porphyrins .
科学的研究の応用
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Medicine: This compound is being explored for its potential in photodynamic therapy for cancer treatment.
作用機序
The mechanism by which Zn(II) meso-Tetra(4-carboxyphenyl) Porphine exerts its effects involves its strong metal-ligand coordination properties. In biological systems, the compound can enter cells through clathrin-mediated endocytosis and bind to specific receptors such as CD320. This binding facilitates the uptake of the compound into cells, where it can exert its therapeutic effects, such as generating reactive oxygen species for photodynamic therapy .
類似化合物との比較
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine is unique due to its strong metal-ligand coordination properties and its ability to form stable metal-organic frameworks. Similar compounds include:
meso-Tetra(4-carboxyphenyl) Porphine: Lacks the zinc ion but has similar structural properties.
Zn(II) meso-Tetra(4-sulfonatophenyl) Porphine: Contains sulfonate groups instead of carboxyl groups, which can alter its solubility and reactivity.
Zn(II) meso-Tetra(4-methoxyphenyl) Porphine: Contains methoxy groups, which can affect its electronic properties and reactivity
This compound stands out due to its versatility and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C48H28N4O8Zn |
|---|---|
分子量 |
854.1 g/mol |
IUPAC名 |
zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChIキー |
IIEYPZOESLIZQB-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


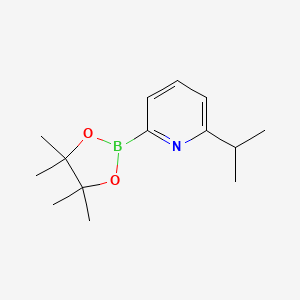
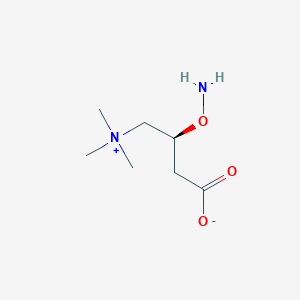

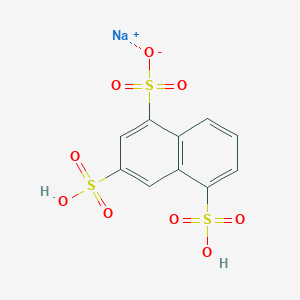
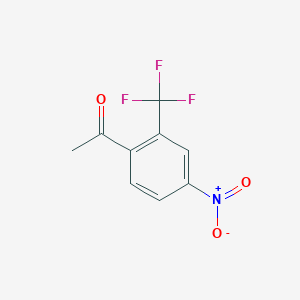
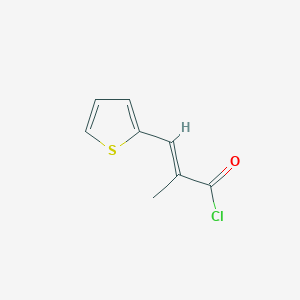
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12330417.png)
